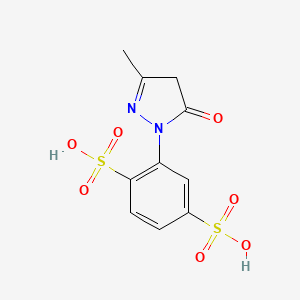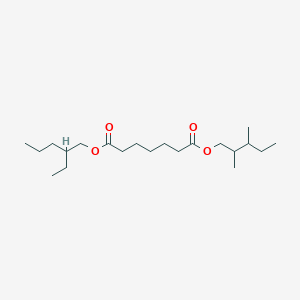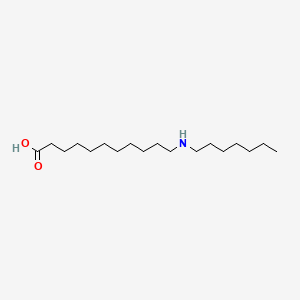
5,5'-Diiodo-2,2'-bithiophene
Übersicht
Beschreibung
5,5’-Diiodo-2,2’-bithiophene is a chemical compound with the molecular formula C8H4I2S2 . It has a molecular weight of 418.05600 . This compound is used in laboratory chemicals and in the manufacture of substances .
Synthesis Analysis
The synthesis of 5,5’-Diiodo-2,2’-bithiophene involves copolymerization of 5,5’-diiodo-2,2’-bithiophene and a new diethynyl compound . Another synthesis method involves using Kumada and Sonogashira coupling reactions .
Molecular Structure Analysis
The molecular structure of 5,5’-Diiodo-2,2’-bithiophene consists of two thiophene rings connected by a carbon-carbon bond, with iodine atoms attached to the 5-positions of both rings . The InChI key for this compound is WHBZBBBXAUNGGV-UHFFFAOYSA-N .
Chemical Reactions Analysis
5,5’-Diiodo-2,2’-bithiophene can be used in the production of oligothiophenes, which are important organic electronic materials . These can be produced using synthetic intermediates and Suzuki coupling .
Physical And Chemical Properties Analysis
5,5’-Diiodo-2,2’-bithiophene is a solid with a melting point of 165-170°C . Its predicted density is 2.350±0.06 g/cm3 and its predicted boiling point is 395.4±42.0°C .
Wissenschaftliche Forschungsanwendungen
Organic Electronics
5,5’-Diiodo-2,2’-bithiophene: is a significant compound in the field of organic electronics . Its properties make it suitable for use in various electronic devices, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound’s ability to facilitate charge transfer and its stability under operational conditions are key factors in its application.
Renewable Energy
In the context of renewable energy, 5,5’-Diiodo-2,2’-bithiophene plays a role in the development of organic photovoltaic cells (OPVs) . Its high thermal stability and photovoltaic properties contribute to the efficiency of solar cells, making it a valuable material for capturing solar energy.
Lighting Technology
The use of 5,5’-Diiodo-2,2’-bithiophene in lighting technology, particularly in OLEDs, is based on its excellent electroluminescent properties . It can be used to create thin, flexible, and efficient lighting panels that are used in displays and lighting fixtures.
Power Generation
In power generation, 5,5’-Diiodo-2,2’-bithiophene is utilized in the design of components for organic electronics that can be integrated into power systems . Its role in enhancing the performance of organic semiconductors is crucial for developing low-cost and flexible energy solutions.
Circuitry
The compound’s application in circuitry is linked to its semiconductor properties, which are essential for creating compact and efficient circuits in electronic devices . Its stability and conductive nature allow for the miniaturization of components without compromising performance.
Organic Transistors
5,5’-Diiodo-2,2’-bithiophene: is also used in the production of organic transistors . These transistors are key elements in flexible electronics, offering advantages such as lightweight, bendability, and lower production costs compared to traditional silicon-based transistors.
Safety and Hazards
Wirkmechanismus
Target of Action
5,5’-Diiodo-2,2’-bithiophene is primarily used in the synthesis of optically active π-conjugated polymers . These polymers are the primary targets of the compound. They play a crucial role in organic electronics, which have shown great promise for applications in lighting, power, and circuitry .
Mode of Action
The compound interacts with its targets through a process known as copolymerization . This is a chemical reaction that forms a polymer from multiple monomers, in this case, 5,5’-Diiodo-2,2’-bithiophene and a diethynyl compound . The resulting changes include the formation of a new π-conjugated polymer with glucose-linked biphenyl units in the main chain .
Biochemical Pathways
The biochemical pathways affected by 5,5’-Diiodo-2,2’-bithiophene involve the synthesis of oligothiophenes, which are important organic electronic materials . The downstream effects of these pathways contribute to the development of organic semiconductors from highly ordered oligo and polythiophenes .
Result of Action
The molecular and cellular effects of 5,5’-Diiodo-2,2’-bithiophene’s action result in the formation of a new π-conjugated polymer . This polymer exhibits efficient circularly polarized luminescence with a green color, whose dissymmetry factor reached 1.9 × 10 −2 when the backbone was folded into the helical conformation in the film state .
Action Environment
The action of 5,5’-Diiodo-2,2’-bithiophene can be influenced by environmental factors. For instance, the absorption and circular dichroism spectra of the resulting polymer were found to change depending on the solvents due to the conformational alteration within a single polymer chain . This suggests that the compound’s action, efficacy, and stability can be affected by the exterior environment.
Eigenschaften
IUPAC Name |
2-iodo-5-(5-iodothiophen-2-yl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4I2S2/c9-7-3-1-5(11-7)6-2-4-8(10)12-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQPGKLCKMUWCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)I)C2=CC=C(S2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4I2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349011 | |
| Record name | 5,5'-diiodo-2,2'-bithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5'-Diiodo-2,2'-bithiophene | |
CAS RN |
3339-80-8 | |
| Record name | 5,5'-diiodo-2,2'-bithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5',5'-DIIODO-2,2'-BITHIOPHENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,1'-Biphenyl]-4-carbonitrile, 4'-(nonyloxy)-](/img/structure/B1607196.png)
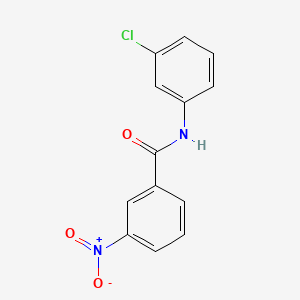


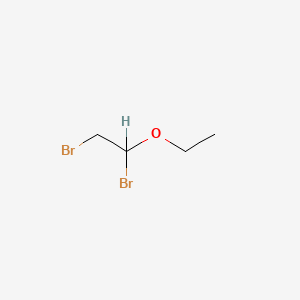
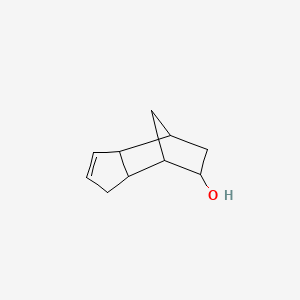


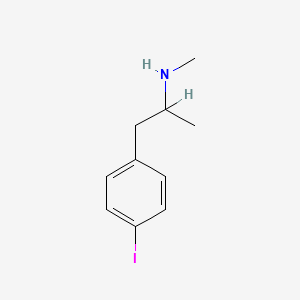
![Butanoic acid, 2-methyl-5-(2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl)-2-penten-1-yl ester](/img/structure/B1607208.png)
